N-(4-Methoxyphenyl)acrylamide

Vue d'ensemble

Description

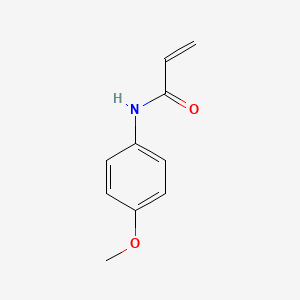

N-(4-méthoxyphényl)acrylamide est un composé organique caractérisé par la présence d'un groupe acrylamide lié à un cycle 4-méthoxyphényle

Méthodes De Préparation

Voies synthétiques et conditions de réaction

N-(4-méthoxyphényl)acrylamide peut être synthétisé par réaction du 4-méthoxybenzaldéhyde avec l'acétamide en présence d'une base telle que la pipéridine. La réaction implique généralement un reflux du mélange dans l'éthanol, suivi d'une cristallisation à l'aide d'un mélange d'éthanol et de diméthylformamide .

Méthodes de production industrielle

Les méthodes de production industrielle du N-(4-méthoxyphényl)acrylamide ne sont pas bien documentées dans la littérature. La voie de synthèse mentionnée ci-dessus peut être mise à l'échelle pour des applications industrielles avec une optimisation appropriée des conditions de réaction et des processus de purification.

Analyse Des Réactions Chimiques

Hydroxymethylation Reactions

N-(4-Methoxyphenyl)acrylamide undergoes hydroxymethylation under mild conditions. In the presence of paraformaldehyde and 1,4-diazabicyclo[2.2.2]octane (DABCO), the compound reacts to form 2-(hydroxymethyl)-N-alkyl-N-arylacrylamide derivatives .

Key Conditions :

-

Solvent : Water/tert-butanol (7:3 ratio)

-

Temperature : 55°C

-

Catalyst : DABCO

-

Reaction Time : 24 hours

Product :

2-(Hydroxymethyl)-N-(4-methoxyphenyl)acrylamide derivatives, confirmed via -NMR and mass spectrometry .

Radical-Mediated Spirocyclization

Fe-catalyzed reactions enable the formation of spirocyclic structures. This compound derivatives participate in radical-type decarbonylation with aliphatic aldehydes, yielding 1-azaspirocyclohexadienones .

Mechanism :

-

Fe initiates radical formation from aldehydes.

-

Radical intermediates undergo cyclization with the acrylamide’s α,β-unsaturated system.

Key Conditions :

Example :

Reaction with butyraldehyde produces spirocyclic compounds in moderate yields (45–65%) .

Michael Addition with Thiols

The compound reacts with nucleophiles like glutathione (GSH) via Michael addition, forming stable thioether adducts. This reactivity is critical in biochemical applications, such as drug delivery .

Reactivity Data :

While specific rate constants () for this compound are not reported, analogous acrylamides exhibit values ranging from 2.574 Mh (for less reactive derivatives) to 134.800 Mh (for highly electrophilic acrylamides) .

Conditions :

-

pH : Neutral to slightly basic

-

Solvent : Aqueous/organic mixtures

Polymerization

This compound participates in free-radical polymerization, forming polymers with tailored properties.

Typical Initiators :

Applications :

-

Thermoresponsive hydrogels

-

Drug delivery systems

Reaction Parameters :

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Solvent | DMF or THF |

| Monomer Conversion | >90% (confirmed via GPC) |

Substituent Effects on Reactivity

The 4-methoxyphenyl group influences reaction outcomes:

Applications De Recherche Scientifique

Synthesis and Properties

N-(4-Methoxyphenyl)acrylamide can be synthesized through various methods, including the reaction of 4-methoxyphenylamine with acrylamide derivatives. The compound exhibits significant properties such as thermal stability and solubility in organic solvents, making it suitable for a range of applications.

Pharmaceutical Applications

This compound has been investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of this compound can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress. For instance, substituted N-phenyl cinnamamide derivatives have shown protective effects on hepatocytes by modulating the Nrf2/ARE pathway, suggesting potential therapeutic applications in liver diseases and oxidative stress-related conditions .

Materials Science

In materials science, this compound is utilized in the development of polymers with biomedical applications. Its derivatives can be incorporated into polymer matrices to enhance biocompatibility and biodegradability. For example, research has focused on synthesizing poly(methacrylamide) derivatives that include this compound as a functional component, leading to materials with potential uses in drug delivery systems and tissue engineering .

Cosmetic Formulations

The cosmetic industry has also seen the incorporation of this compound in formulations due to its properties as a film former and stabilizer. It can enhance the texture and stability of cosmetic products, providing benefits such as improved skin feel and moisture retention. Recent studies highlight its effectiveness in formulating topical products that require specific rheological properties .

Case Study 1: Polymer Development for Drug Delivery

A study investigated the synthesis of a polymer containing this compound aimed at creating a drug delivery system for anti-inflammatory drugs. The polymer was characterized by its ability to release the drug in a controlled manner, demonstrating significant potential for therapeutic applications in chronic inflammatory diseases.

Case Study 2: Cosmetic Product Evaluation

In a recent formulation study, various concentrations of this compound were tested to evaluate their impact on skin hydration and sensory properties. The results indicated that formulations containing this compound significantly improved skin hydration levels compared to control products, showcasing its efficacy as an active ingredient in skincare formulations.

Summary Table of Applications

| Application Area | Description | Key Findings/Benefits |

|---|---|---|

| Pharmaceuticals | Activation of Nrf2 pathway for cellular defense | Potential therapeutic use in liver diseases |

| Materials Science | Development of biodegradable polymers | Enhanced biocompatibility for drug delivery systems |

| Cosmetics | Film former and stabilizer in formulations | Improved texture and moisture retention |

Mécanisme D'action

The mechanism of action of N-(4-Methoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. For example, in its role as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents corrosion. In biological systems, it may interact with cellular components, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(4-Hydroxyphényl)acrylamide

- N-(4-Méthylphényl)acrylamide

- N-(4-Chlorophényl)acrylamide

Unicité

N-(4-méthoxyphényl)acrylamide est unique en raison de la présence du groupe méthoxy, qui confère des propriétés chimiques et physiques spécifiques. Ce groupe fonctionnel peut influencer la réactivité, la solubilité et l'interaction du composé avec d'autres molécules, le distinguant de ses analogues .

Activité Biologique

N-(4-Methoxyphenyl)acrylamide, a compound belonging to the acrylamide class, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

This compound features a methoxy group attached to a phenyl ring, which enhances its lipophilicity and potential for biological interactions. The chemical structure can be represented as follows:

This structure allows for various interactions with biological molecules, influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Summary

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, derivatives of this compound have shown promising results in inhibiting the proliferation of cancer cells.

A study conducted on various cancer cell lines demonstrated that compounds derived from this compound could induce apoptosis and inhibit cell migration. The mechanisms involved include the modulation of key signaling pathways associated with cancer progression.

Case Study: Antitumor Efficacy

In a study evaluating the effects of this compound derivatives on lung cancer cells (A549), it was found that:

- IC50 values were significantly lower than those of standard chemotherapeutics, indicating higher potency.

- The compound induced apoptosis through activation of caspase pathways and cell cycle arrest at the G0/G1 phase.

Table 2: Antitumor Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 1.96 | Apoptosis induction |

| Derivative X | HepG2 | 1.88 | β-tubulin polymerization inhibition |

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. Research has shown that it can inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are crucial in inflammatory responses.

In vivo studies demonstrated that treatment with this compound reduced inflammation markers in models of acute inflammation, suggesting its potential as an anti-inflammatory agent.

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h3-7H,1H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHDGRAROYGJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228303 | |

| Record name | N-(4-Methoxyphenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7766-37-2 | |

| Record name | N-(4-Methoxyphenyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7766-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxyphenyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007766372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Methoxyphenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-methoxyphenyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the unusual reactions N-(4-Methoxyphenyl)acrylamide can undergo?

A1: this compound can participate in several interesting reactions. For example, it can undergo a 1,3-dipolar cycloaddition reaction with (4-trifluoromethyl)phenylnitrile oxide. Interestingly, depending on the reaction conditions and the other reactant, different products can be formed.

- In one scenario, the initial cycloadduct undergoes N-acylation by the dipole itself, forming a bicyclic tetrahydro-oxazolo-(3,2-b)[1,3]oxazine-2-carboxamide derivative [].

- In another scenario, a 2:1 cycloaddition with N-(4-methoxyphenyl)crotonamide results in a dihydro[1,2]-oxazolo[2,3-d][1,2,4]oxadiazole-7-carboxamide, formed by the second addition of the dipole to the C=N bond of the initially formed 2-isoxazoline compound [].

Q2: Can this compound be used as a starting material for synthesizing other compounds?

A2: Yes, this compound can be utilized as a building block in organic synthesis. One example is its use in the synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. This synthesis involves a one-pot reaction where this compound is first formed in situ by reacting 4-methoxyaniline with acryloyl chloride in the presence of a [bmim]Cl-AlCl3 ionic liquid catalyst []. This ionic liquid plays a dual role as both a catalyst and solvent. The this compound then undergoes intramolecular Friedel-Crafts alkylation and demethylation, again facilitated by the ionic liquid, to yield the final product, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.